molecular formula C12H26O2S2 B1501644 3,3'-Dithiobis(1-hexanol) CAS No. 344738-34-7

3,3'-Dithiobis(1-hexanol)

Cat. No. B1501644
CAS RN: 344738-34-7
M. Wt: 266.5 g/mol
InChI Key: KAPUPNHDWNOREH-UHFFFAOYSA-N
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Description

3,3’-Dithiobis(1-hexanol) is a chemical compound with the molecular formula C12H26O2S2 . It has a molecular weight of 266.46 . The compound is also known by its systematic name, 3-[(1-hydroxyhexan-3-yl)disulfanyl]hexan-1-ol .


Molecular Structure Analysis

The molecular structure of 3,3’-Dithiobis(1-hexanol) consists of two hexanol groups connected by a disulfide bond . The InChI string representation of the molecule is InChI=1S/C12H26O2S2/c1-3-5-11(7-9-13)15-16-12(6-4-2)8-10-14/h11-14H,3-10H2,1-2H3 .

Scientific Research Applications

Biofuel Synthesis

3,3'-Dithiobis(1-hexanol) is related to 1-hexanol, a compound that has been studied for its potential in biofuel production. 1-hexanol, derived from glucose by engineered Escherichia coli, shows potential as a biofuel due to its high carbon content and energy density. Studies on 1-hexanol have examined its combustion and emission characteristics in diesel engines, highlighting its feasibility as a sustainable biofuel alternative (Dekishima et al., 2011) (Poures et al., 2017).

Liquid Crystalline Polycarbonates

In the field of materials science, related compounds of 3,3'-Dithiobis(1-hexanol) are used in the synthesis of thermotropic liquid crystalline polycarbonates. These materials are investigated for their unique properties, such as their transition temperatures and mesophase stabilities, which are important for various applications in materials engineering (Sun et al., 1993).

Fuel Performance and Emission Reduction

Studies on 1-hexanol, a related compound, have shown that blending it with diesel can improve combustion performance and reduce emissions in engines. These findings are significant for the development of more environmentally friendly fuel alternatives (Nour et al., 2021).

Chemical Probes in Biological Structures

Related sulfur compounds have been utilized as chemical probes in studying extended biological structures. For instance, dithiobis compounds are employed in cross-linking studies to understand protein structures and interactions, providing insight into complex biological systems (Lomant & Fairbanks, 1976).

Organic Synthesis in Flavor Compounds

In the field of organic chemistry, compounds similar to 3,3'-Dithiobis(1-hexanol) are synthesized and identified in various natural products, such as in flavor concentrates of fruits. These studies contribute to the understanding and synthesis of flavor compounds for various applications (Winter et al., 1976).

Catalysis and Chemical Transformations

Some studies focus on the use of related sulfur compounds in catalytic processes, like N-acetylation and S-oxidation. These processes are crucial in various chemical and biological applications, including the development of antimicrobial agents (Jagtap et al., 2018).

Safety and Hazards

While specific safety data for 3,3’-Dithiobis(1-hexanol) is not available, it’s important to handle all chemical substances with care. As a general rule, avoid contact with skin and eyes, and ensure adequate ventilation when handling chemicals .

properties

IUPAC Name

3-(1-hydroxyhexan-3-yldisulfanyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2S2/c1-3-5-11(7-9-13)15-16-12(6-4-2)8-10-14/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPUPNHDWNOREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)SSC(CCC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692837
Record name 3,3'-Disulfanediyldi(hexan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344738-34-7
Record name 3,3'-Disulfanediyldi(hexan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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